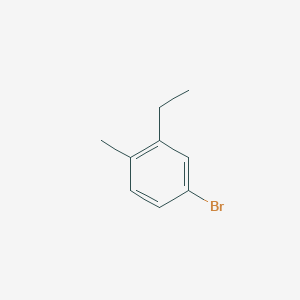

4-Bromo-2-ethyl-1-methylbenzene

Overview

Description

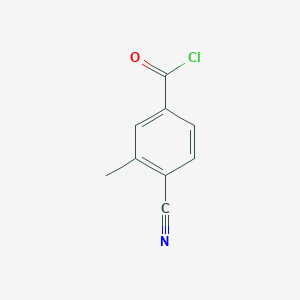

4-Bromo-2-ethyl-1-methylbenzene is a chemical compound with the CAS Number: 1161497-35-3 . It has a molecular weight of 199.09 . The compound is also known by other names such as 4-Brom-1-ethyl-2-methylbenzol .

Molecular Structure Analysis

The molecular formula of this compound is C9H11Br . The average mass is 199.088 Da and the monoisotopic mass is 198.004410 Da .Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the searched resources, benzene derivatives like this compound can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions . They can also undergo electrophilic substitution reactions .Scientific Research Applications

Thermochemistry Studies

Research into the thermochemistry of halogen-substituted methylbenzenes, including bromo- and iodo-substituted variants, has been conducted to evaluate experimental measurements and develop group-additivity procedures for estimating vaporization enthalpies and phase enthalpies of these compounds (Verevkin et al., 2015).

Bromination and Derivative Synthesis

Studies have examined the bromination of dimethylbenzenes and their conversion into sulfur-functionalized benzoquinones, highlighting the synthesis of brominated derivatives and their potential in creating novel compounds (Aitken et al., 2016).

Structural Analysis of Derivatives

Research on compounds like 4-bromoselenoanisole and 2-(4-bromophenyl)acetohydrazide involves structural analysis and characterization, providing insights into the molecular configurations and intermolecular interactions of brominated benzene derivatives (Sørensen & Stuhr-Hansen, 2009; Ahmad et al., 2012).

Catalysis and Organic Synthesis

The use of methylbenzenes, including brominated derivatives, in liquid-phase oxidation processes with various catalysts has been explored for the synthesis of benzyl acetates and aldehydes, showcasing the role of these compounds in catalytic processes (Okada & Kamiya, 1981).

Pharmaceutical and Material Science Applications

Research into the synthesis of bromo-substituted benzene derivatives has highlighted their application in developing pharmaceutical agents, organic dyes, and electroluminescent materials. This demonstrates the versatility of these compounds in various scientific and industrial applications (Xuan et al., 2010; Cheng, 2015).

Sonication in Chemical Reactions

The impact of sonication on the reactions of bromo-methylbenzene derivatives has been studied, showing how sonication can enhance reaction rates and influence the efficiency and outcome of these chemical processes (Abimannan et al., 2015).

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives like 4-Bromo-2-ethyl-1-methylbenzene often involves the formation of an intermediate. In electrophilic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In nucleophilic substitution reactions, the nucleophile initially adds to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

properties

IUPAC Name |

4-bromo-2-ethyl-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLZSHJHQWSWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-piperazin-1-YL)-ethanol](/img/structure/B3215474.png)